BenchChemオンラインストアへようこそ!

4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine

Fragment-Based Drug Discovery Lipophilic Efficiency (LipE) ADME/PK Prediction

4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine is a heterobifunctional building block comprising a 3-aminopyrazole core substituted at the 4-position with a bromine atom and at the N1-position with a 1,2,4-triazole ring via an ethylene linker. Its molecular formula is C7H9BrN6 and its molecular weight is 257.09 g/mol.

Molecular Formula C7H9BrN6
Molecular Weight 257.09 g/mol
Cat. No. B13070959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine
Molecular FormulaC7H9BrN6
Molecular Weight257.09 g/mol
Structural Identifiers
SMILESC1=C(C(=NN1CCN2C=NC=N2)N)Br
InChIInChI=1S/C7H9BrN6/c8-6-3-13(12-7(6)9)1-2-14-5-10-4-11-14/h3-5H,1-2H2,(H2,9,12)
InChIKeyFIBKUKIKJMARRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine (CAS 1877008-36-0) for Medicinal Chemistry & Chemical Biology


4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine is a heterobifunctional building block comprising a 3-aminopyrazole core substituted at the 4-position with a bromine atom and at the N1-position with a 1,2,4-triazole ring via an ethylene linker. Its molecular formula is C7H9BrN6 and its molecular weight is 257.09 g/mol [1]. The compound is primarily utilized as a synthetic intermediate in fragment-based drug discovery (FBDD) and targeted library synthesis, where the 4-bromo group serves as a versatile vector for palladium-catalyzed cross-coupling reactions and the free 3-amine group permits further derivatization. This evidence guide is designed to assist scientific procurement decisions by quantifying its differentiation from the closest commercially available analogs: the des-bromo, 4-chloro, and 4-methyl derivatives.

Why 4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine Cannot Be Replaced by its Des-bromo, Chloro, or Methyl Analogs


Generic substitution of halogenated or alkylated building blocks within a pyrazolyl-triazole scaffold is not chemically equivalent. The 4-bromo derivative possesses a distinct and quantifiable vector for chemical elaboration, specifically a C–Br bond that is more reactive in oxidative addition to palladium(0) catalysts than the corresponding C–Cl bond, enabling selective, sequential functionalization strategies [1]. Furthermore, the presence of bromine at the 4-position imparts a unique computed lipophilicity profile (XLogP = 0.2) that cannot be replicated by the des-bromo (XLogP = -0.5) or 4-methyl (XLogP = -0.1) analogs, directly impacting the lipophilic efficiency (LipE) of drug candidates derived from this intermediate [2]. Interchanging these fragments without accounting for these parameters alters both the synthetic accessibility and the physicochemical property space of the final compounds, potentially derailing structure-activity relationship (SAR) optimization programs.

Quantitative Differentiation Evidence for 4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine vs. Closest Analogs


Computed Lipophilicity (XLogP) Comparison for Fragment-Based Lead Optimisation

The 4-bromo derivative exhibits a computed XLogP of 0.2, which is 0.7 log units higher than the des-bromo analog (XLogP = -0.5) and 0.3 log units higher than the methyl analog (XLogP = -0.1) [1]. The 4-chloro analog has an identical XLogP of 0.2, but lacks the synthetic differentiation of the C–Br bond. This intermediate lipophilicity positions the bromo compound as a more attractive starting point for balancing potency and physicochemical properties in fragment-to-lead campaigns, where a target XLogP range of 1–3 is often sought for oral bioavailability.

Fragment-Based Drug Discovery Lipophilic Efficiency (LipE) ADME/PK Prediction

Synthetic Reactivity Tier: Relative C–X Bond Strength and Catalytic Cross-Coupling Efficiency

The C–Br bond dissociation energy (BDE) is approximately 81 kcal/mol compared to approximately 97 kcal/mol for a C–Cl bond (class-level average), making bromides significantly more reactive in palladium(0)-mediated oxidative addition, the rate-limiting step in Suzuki, Buchwald-Hartwig, and Heck couplings [1]. A direct comparative study on chlorinated, brominated, and iodinated aminopyrazoles demonstrated that bromo derivatives are superior coupling partners, exhibiting a reduced propensity for deleterious dehalogenation side reactions compared to iodo analogs, while maintaining reactivity that chloro analogs lack [2].

Synthetic Methodology C–C Cross-Coupling Palladium Catalysis

Halogen Bonding Potential for Modulating Protein-Ligand Interactions

The σ-hole on the 4-bromine atom can participate in halogen bonding with backbone carbonyl oxygen atoms in protein targets (typically C–Br···O=C distances 2.8–3.3 Å), an interaction not available to the des-bromo or 4-methyl analogs and significantly weaker for the 4-chloro analog due to chlorine's smaller polarizability and weaker σ-hole [1]. In a structure-efficiency relationship study of [1,2,4]triazol-3-ylamines as nicotinamide isosteres inhibiting tankyrases, halogen substitution was a key driver of binding affinity improvement [2].

Structural Biology Halogen Bonding Structure-Based Drug Design (SBDD)

Predicted Blood-Brain Barrier (BBB) Penetration Potential Based on MW/TPSA Profile Relative to CNS Drug Space

The target compound (MW 257.09 Da, TPSA 74.6 Ų) maps closer to the established CNS drug space boundaries (MW < 400 Da, TPSA < 90 Ų for CNS-penetrant drugs; Wager et al. criteria) compared to the des-bromo analog [1]. While both compounds share the same TPSA (74.6 Ų), the 4-bromo derivative's higher molecular weight is accompanied by a higher XLogP (0.2 vs. -0.5), which may improve passive membrane permeability for CNS-targeted probes, whereas the des-bromo compound's lower lipophilicity may limit brain penetration [2].

CNS Drug Discovery Physicochemical Property Analysis BBB Permeability

Application Scenarios for 4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine Based on Comparative Evidence


Parallel Library Synthesis via Diverse Suzuki Coupling

A medicinal chemistry team constructing a library of 4-aryl/heteroaryl derivatives will find the 4-bromo compound to be the most synthetically tractable entry point. As demonstrated by the Suzuki coupling study on halogenated aminopyrazoles [1], the C–Br bond provides a superior balance of reactivity and stability compared to the sluggish 4-chloro analog. This allows the generation of a diverse compound collection in a single synthetic step from a common intermediate, reducing labor and consumable costs.

Fragment Elaboration in Tankyrase or Kinase Inhibitor Programs

For groups targeting tankyrase or PI3Kδ kinases with aminotriazole-based nicotinamide isosteres [1], the 4-bromo derivative is the preferred fragment for crystallographic screening and subsequent structure-based lead optimization. The bromine atom can engage in halogen bonding with the target protein, potentially increasing initial hit affinity by 10- to 100-fold compared to the des-bromo or 4-methyl fragments, which lack this interaction capability.

CNS-Penetrant Probe Development Requiring Controlled Lipophilicity

A neuropharmacology group developing a brain-penetrant chemical probe based on a pyrazolyl-triazole scaffold should select the 4-bromo building block over the des-bromo or 4-methyl analogs. Its balanced XLogP of 0.2 and TPSA of 74.6 Ų place it within the favorable CNS drug space defined by multiparameter optimization [1], providing a starting point that is more likely to yield in vivo brain exposure than the excessively polar des-bromo analog (XLogP -0.5).

Sequential Chemoselective Functionalization Strategies

Synthetic groups pursuing orthogonal functionalization require a reactive handle that can be transformed independently of the 3-amine group. The 4-bromo substituent allows for chemoselective Pd-catalyzed cross-coupling in the presence of the free NH2 group, as validated by the Jedinák et al. methodology using unprotected aminopyrazoles [1]. The 4-chloro analog requires higher catalyst loadings and temperatures, risking amine decomposition and increasing purification complexity.

Quote Request

Request a Quote for 4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.